REACTION_SMILES
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[C:15]([O:16][CH2:17][CH3:18])(=[O:19])[CH3:20].[CH3:21][OH:22].[s:1]1[c:2]2[c:3]([c:4]([CH:6]=[CH:7][C:8](=[O:9])[OH:10])[cH:5]1)[cH:11][cH:12][cH:13][cH:14]2>>[s:1]1[c:2]2[c:3]([c:4]([CH2:6][CH2:7][C:8](=[O:9])[OH:10])[cH:5]1)[cH:11][cH:12][cH:13][cH:14]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C=Cc1csc2ccccc12
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Name
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Type
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product
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Smiles
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O=C(O)CCc1csc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |